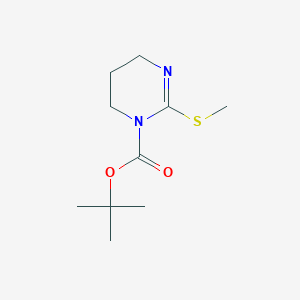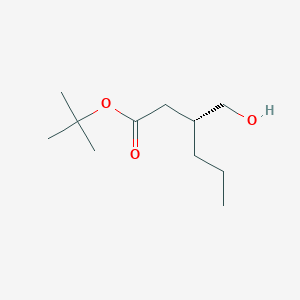![molecular formula C8H8ClN5S2 B15244431 1-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-1,3-dimethylthiourea CAS No. 871266-87-4](/img/structure/B15244431.png)
1-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-1,3-dimethylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-1,3-dimethylthiourea is a heterocyclic compound that features a thiazolo[5,4-d]pyrimidine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the thiazolo[5,4-d]pyrimidine ring system, along with the chlorinated and thiourea functionalities, imparts unique chemical properties to this molecule.
Métodos De Preparación
The synthesis of 1-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-1,3-dimethylthiourea typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-3,5-dinitropyridine with 3-methyl-1,2,4-triazole-5-thiol in the presence of sodium carbonate can lead to the formation of the thiazolo[5,4-d]pyrimidine ring . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Análisis De Reacciones Químicas
1-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-1,3-dimethylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Major Products: Depending on the reaction conditions and reagents used, major products can include various substituted thiazolo[5,4-d]pyrimidines and their derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems, which are valuable in the development of new materials and catalysts.
Biology: It has shown promise in biological studies, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: The compound’s unique structure makes it a candidate for drug development, especially in targeting specific enzymes or receptors involved in diseases.
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and advanced materials
Mecanismo De Acción
The mechanism of action of 1-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-1,3-dimethylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved often include signal transduction pathways and metabolic pathways, depending on the specific biological context .
Comparación Con Compuestos Similares
When compared to other similar compounds, 1-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-1,3-dimethylthiourea stands out due to its unique combination of the thiazolo[5,4-d]pyrimidine core and the thiourea functionality. Similar compounds include:
7-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-amine: This compound shares the thiazolo[5,4-d]pyrimidine core but lacks the dimethylthiourea moiety.
N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide: Another related compound, differing in the acetamide group instead of the dimethylthiourea.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar heterocyclic structure but differ in the specific ring systems and substituents.
Propiedades
Número CAS |
871266-87-4 |
|---|---|
Fórmula molecular |
C8H8ClN5S2 |
Peso molecular |
273.8 g/mol |
Nombre IUPAC |
1-(7-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)-1,3-dimethylthiourea |
InChI |
InChI=1S/C8H8ClN5S2/c1-10-7(15)14(2)8-13-4-5(9)11-3-12-6(4)16-8/h3H,1-2H3,(H,10,15) |
Clave InChI |
BLMHCHAPYHVBMB-UHFFFAOYSA-N |
SMILES canónico |
CNC(=S)N(C)C1=NC2=C(S1)N=CN=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


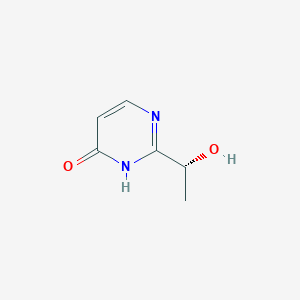
![4-[3-(3,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15244350.png)
![5-Methyl-6-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15244367.png)
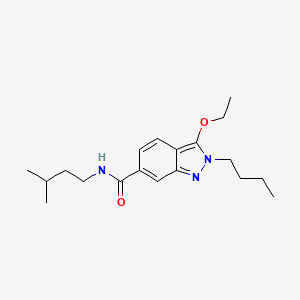
![7-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B15244377.png)
![3-(tert-Butyl)-6-fluoro-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15244381.png)
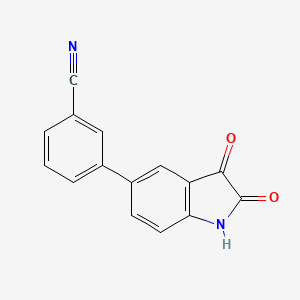
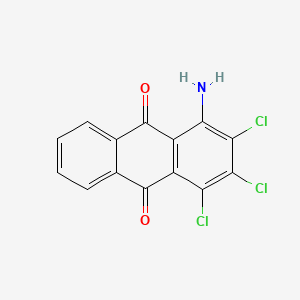
![Ethyl 4-chloro-6-fluoropyrrolo[1,2-B]pyridazine-3-carboxylate](/img/structure/B15244405.png)
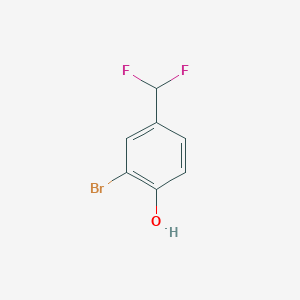
![5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol](/img/structure/B15244418.png)
![(1R,2R,4S)-2-[(1R)-1,2-dihydroxyethyl]-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol](/img/structure/B15244424.png)
